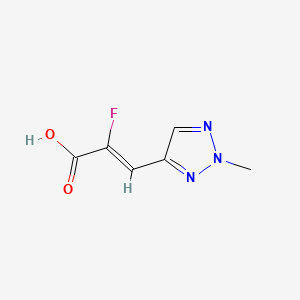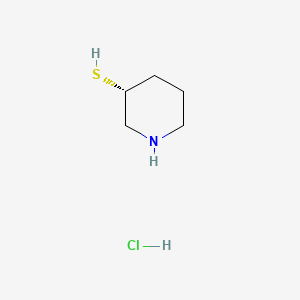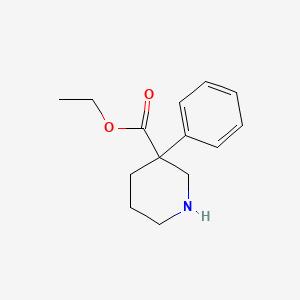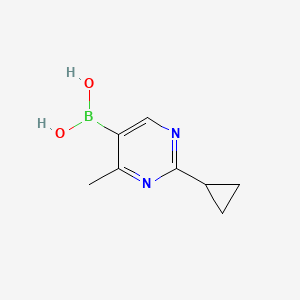
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of a fluoro-substituted alkene and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluoro Group: The fluoro group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Alkene: The alkene moiety can be formed through Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Amino or thio-substituted derivatives.
Applications De Recherche Scientifique
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling studies.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the fluoro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-chloro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
- (2Z)-2-bromo-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
- (2Z)-2-iodo-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
Uniqueness
The presence of the fluoro group in (2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
Propriétés
Formule moléculaire |
C6H6FN3O2 |
|---|---|
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
(Z)-2-fluoro-3-(2-methyltriazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6FN3O2/c1-10-8-3-4(9-10)2-5(7)6(11)12/h2-3H,1H3,(H,11,12)/b5-2- |
Clé InChI |
ADAYVOIXLDMXLV-DJWKRKHSSA-N |
SMILES isomérique |
CN1N=CC(=N1)/C=C(/C(=O)O)\F |
SMILES canonique |
CN1N=CC(=N1)C=C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)

![tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)

![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)

![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)

![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
amine hydrochloride](/img/structure/B13458007.png)
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)

